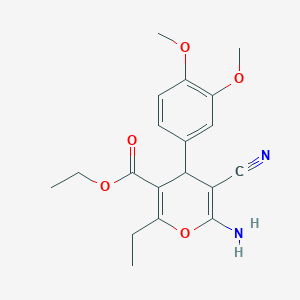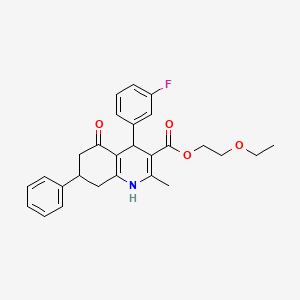![molecular formula C18H23N3O B5227584 N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in regulating synaptic transmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
TBOA acts by inhibiting the reuptake of glutamate by N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate both ionotropic and metabotropic glutamate receptors, leading to a variety of downstream effects. TBOA has been shown to increase excitability in some brain regions, while reducing excitability in others, depending on the specific receptor subtypes and neuronal populations involved.
Biochemical and Physiological Effects:
TBOA has a wide range of biochemical and physiological effects, depending on the specific brain region and receptor subtypes involved. In general, TBOA has been shown to increase glutamate levels and alter synaptic transmission, leading to changes in neuronal excitability and network activity. TBOA has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of TBOA is its selectivity for N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, which allows for precise modulation of glutamate levels without affecting other neurotransmitter systems. TBOA is also relatively easy to administer and has a well-defined mechanism of action, making it a useful tool for studying glutamate-mediated synaptic transmission. However, TBOA has some limitations, including its relatively short half-life and potential toxicity at high concentrations. In addition, TBOA may not accurately reflect the complex interactions between glutamate and other neurotransmitter systems in vivo.
将来の方向性
There are several potential future directions for TBOA research. One area of interest is the development of more potent and selective EAAT inhibitors, which may have greater therapeutic potential in neurological disorders. Another area of research is the investigation of TBOA's effects on synaptic plasticity and learning and memory, which may have implications for cognitive enhancement. Finally, TBOA may be useful as a tool for studying the role of glutamate in various neurological disorders and identifying new therapeutic targets.
合成法
TBOA is a complex molecule that requires a multistep synthesis process. The most commonly used method for synthesizing TBOA involves the reaction of tert-butylamine with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to form the tert-butyl ester intermediate. The ester is then converted to the corresponding amide by reaction with glycine, followed by deprotection of the tert-butyl group to yield TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research is epilepsy, where TBOA has been shown to reduce seizure activity in animal models. TBOA has also been investigated for its potential use in stroke, where it has been shown to reduce brain damage and improve functional recovery in animal models. In addition, TBOA has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
2-(tert-butylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-11-16(22)21-17-12-7-4-5-9-14(12)20-15-10-6-8-13(15)17/h4-5,7,9,19H,6,8,10-11H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVAJPAUNKDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=C2CCCC2=NC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)

![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)
![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

